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Executive Summary

SQ109 is a promising, orally bioavailable, small-molecule drug candidate in clinical
development for the treatment of pulmonary tuberculosis (TB). As a second-generation
ethylenediamine, it was identified through the screening of a large combinatorial library. SQ109
exhibits potent activity against both drug-susceptible and multidrug-resistant strains of
Mycobacterium tuberculosis (Mtb), the causative agent of TB. Its novel mechanism of action,
which primarily targets the essential mycolic acid transporter MmpL3, and its synergistic
interactions with existing first- and second-line anti-TB drugs, position it as a critical component
for future, potentially shorter and more effective, treatment regimens. This technical guide
provides a comprehensive overview of the preclinical and clinical data on SQ109, detailed
experimental protocols, and visualizations of its mechanism of action and experimental
workflows.

Introduction

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis poses
a significant global health threat, necessitating the development of new antitubercular agents
with novel mechanisms of action.[1] SQ109, a 1,2-ethylenediamine, emerged from a high-
throughput screen of over 63,000 compounds and has demonstrated considerable promise in
preclinical and clinical studies.[2] It has a distinct pharmacological profile and a very low in vitro
bacterial mutation rate for resistance, suggesting a durable efficacy.[2] This document serves
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as a technical resource for the scientific community, summarizing the key data and
methodologies related to the development and evaluation of SQ109.

Mechanism of Action
SQ109 employs a multi-targeted approach to inhibit the growth of M. tuberculosis.
2.1. Primary Target: MmpL3 Transporter

The principal mechanism of action of SQ109 is the inhibition of MmpL3 (Mycobacterial
membrane protein Large 3), a crucial transmembrane transporter.[3][4] MmpL3 is responsible
for the transport of trehalose monomycolate (TMM), a precursor for mycolic acids, across the
inner membrane of Mtb. Mycolic acids are essential components of the unique and protective
mycobacterial cell wall.

By inhibiting MmpL3, SQ109 disrupts the mycolic acid biosynthesis pathway, leading to:
« Inhibition of trehalose dimycolate (TDM) production.

 Failure to attach mycolates to the cell wall arabinogalactan.

e Accumulation of the precursor, trehalose monomycolate (TMM).

This disruption of cell wall assembly ultimately compromises the integrity of the bacterium,
leading to cell death. It is noteworthy that SQ109's mechanism is distinct from that of
ethambutol, another cell wall synthesis inhibitor, as SQ109 is active against ethambutol-
resistant strains.

2.2. Secondary Mechanisms of Action

In addition to its primary target, SQ109 exhibits other inhibitory effects that contribute to its
antitubercular activity:

» Disruption of the Proton Motive Force: SQ109 can act as an uncoupler, collapsing both the
pH gradient (ApH) and the membrane potential (A) across the mycobacterial membrane.

« Inhibition of Menaquinone Biosynthesis: SQ109 has been shown to interfere with
menaguinone biosynthesis, which is essential for cellular respiration.
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These secondary mechanisms likely contribute to the bactericidal activity of SQ109 and the low
frequency of resistance development.

SQ109 Mechanism of Action
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Mechanism of action of SQ109.

© 2025 BenchChem. All rights reserved. 3/13 Tech Support


https://www.benchchem.com/product/b1680416?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680416?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Preclinical Data

3.1. In Vitro Activity

SQ109 demonstrates potent in vitro activity against a wide range of M. tuberculosis strains.

M. tuberculosis

Strain Type . MIC Range (pg/mL) Reference
Strain(s)
Drug-Susceptible H37Rv, Erdman 0.2-0.78
Multidrug-Resistant o
Clinical Isolates 0.2-0.78
(MDR)
Extensively Drug- o
) Clinical Isolates 0.2-0.78
Resistant (XDR)
Ethambutol-Resistant ATCC 35837 0.7 - 1.56 (uM)
Isoniazid-Resistant ATCC 35822 0.7 - 1.56 (uM)
Rifampicin-Resistant ATCC 35838 0.7 - 1.56 (uM)

3.2. In Vivo Efficacy in Mouse Models

Studies in chronic mouse models of TB have consistently shown the efficacy of SQ109, both as
a monotherapy and in combination regimens.

© 2025 BenchChem. All rights reserved. 4 /13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680416?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Log10 CFU
Reduction in
Treatment .
Mouse Model . Duration Lungs (vs. Reference
Regimen
Untreated
Control)
Chronic SQ109 (10 Dose-dependent
28 days )
(C57BL/6) ma/kg) reduction
SQ109 (10
) SQ109 showed
Chronic mg/kg) vs. L
6-8 weeks better activity
(C57BL/6) Ethambutol (100
than Ethambutol
ma/kg)
INH (25 mg/kg) + o
) Significantly
Chronic RIF (20 mg/kg) +
4 weeks better than
(C57BL/6) SQ109 (10
INH+RIF+EMB
mg/kg)
INH+RIF+PZA+S
_ 1.51og10 lower
Chronic Q109 vs. )
8 weeks CFU with SQ109
(C57BL/6) INH+RIF+PZA+E

MB

regimen

3.3. Synergy with Other Antitubercular Drugs

In vitro checkerboard assays have demonstrated synergistic and additive interactions between

SQ109 and several first- and second-line anti-TB drugs.
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Drug Combination Interaction 2FIC Reference

SQ109 + Isoniazid

Synergistic Not specified
(INH) ynerg P
SQ109 + Rifampicin o .
Synergistic Not specified
(RIF)
SQ109 + Ethambutol N .
Additive Not specified
(EMB)
SQ109 + N N
_ Additive Not specified
Streptomycin
SQ109 + Bedaquiline o n
Synergistic Not specified
(TMC207)
SQ109 + Clofazimine o
Synergistic 0.37

(CF2)

> FIC (Fractional Inhibitory Concentration Index): <0.5 indicates synergy, >0.5 to <4 indicates
additive/indifferent, and >4.0 indicates antagonism.

Clinical Trial Data

SQ109 has undergone Phase | and Phase Il clinical trials, demonstrating a favorable safety
and tolerability profile. A Phase 2b-3 study in Russia provided key efficacy data in patients with
MDR-TB.
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Trial Phase Population Key Findings Reference
Safe and well-
Phase | Healthy Volunteers tolerated at doses up
to 300 mg.
Pulmonary TB No serious adverse
Phase 2a )
Patients events observed.

Sputum culture
conversion rate at 6
months was
significantly higher in
the SQ109 group
(80%) compared to

Phase 2b-3 (Russia) MDR-TB Patients

the placebo group
(61%).

Experimental Protocols

5.1. Determination of Minimum Inhibitory Concentration (MIC)
The MIC of SQ109 is determined using a microbroth dilution assay.

e Preparation of Inoculum:M. tuberculosis strains are grown in Middlebrook 7H9 broth
supplemented with 10% ADC (albumin-dextrose-catalase) and 0.05% Tween 80 to mid-log
phase. The culture is then diluted to a standardized concentration.

e Drug Dilution: SQ109 is serially diluted in a 96-well microtiter plate.

 Inoculation: The standardized bacterial suspension is added to each well containing the drug
dilutions.

e Incubation: The plates are incubated at 37°C for 7-14 days.

o Reading Results: The MIC is defined as the lowest concentration of SQ109 that completely
inhibits visible growth of M. tuberculosis.
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5.2. Checkerboard Assay for Synergy

This assay is used to evaluate the in vitro interaction between SQ109 and other antitubercular
drugs.

Plate Setup: In a 96-well plate, SQ109 is serially diluted vertically, and the second drug (e.g.,
rifampicin) is serially diluted horizontally.

 Inoculation: A standardized inoculum of M. tuberculosis is added to all wells.
e Incubation: The plate is incubated at 37°C for 7-14 days.

o Data Analysis: The MIC of each drug alone and in combination is determined. The Fractional
Inhibitory Concentration (FIC) for each drug is calculated as: FIC = (MIC of drug in
combination) / (MIC of drug alone). The sum of the FICs (ZFIC) determines the nature of the
interaction.
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Checkerboard Assay Workflow
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Workflow for the checkerboard synergy assay.
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5.3. In Vivo Efficacy in a Chronic Mouse Model of Tuberculosis

Infection: C57BL/6 mice are infected intravenously or via aerosol with a low dose of M.
tuberculosis H37Rv (e.g., 104 CFU). The infection is allowed to establish for a period of 3-4
weeks to create a chronic infection state.

Treatment: Mice are treated orally with SQ109 (e.g., 10 mg/kg), other drugs, or a vehicle
control daily for a specified duration (e.g., 4-8 weeks).

Bacterial Load Determination: At various time points, mice are euthanized, and their lungs
and spleens are aseptically removed and homogenized.

CFU Enumeration: Serial dilutions of the organ homogenates are plated on Middlebrook
7H10 or 7H11 agar plates. The plates are incubated at 37°C for 3-4 weeks, after which the
colony-forming units (CFU) are counted.

Data Analysis: The log10 CFU per organ is calculated and compared between different
treatment groups.

5.4. Macromolecular Incorporation Assay

This assay is used to determine the effect of SQ109 on the synthesis of major macromolecules
in M. tuberculosis.

» Bacterial Culture: Mid-log phase cultures of M. tuberculosis are exposed to different
concentrations of SQ1009.

Radiolabeling: Specific radiolabeled precursors are added to the cultures for a defined period
(e.g., 1 hour). These precursors include:

[e]

[1*C]-acetate for lipid synthesis.

o

[3H]-leucine for protein synthesis.

[¢]

[3H]-N-acetyl-d-glucosamine for peptidoglycan synthesis.

[¢]

[3H]-uracil for nucleic acid synthesis.
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o Harvesting and Lysis: The bacterial cells are harvested, washed, and lysed.

o Macromolecule Precipitation and Scintillation Counting: The macromolecules are precipitated
(e.g., using trichloroacetic acid), and the incorporated radioactivity is measured using a
scintillation counter.

e Analysis: The level of incorporation of each precursor is compared between SQ109-treated
and untreated cultures to determine the specific biosynthetic pathways inhibited by the drug.

5.5. Whole-Genome Sequencing of Resistant Mutants

o Generation of Resistant Mutants: Spontaneous mutants resistant to SQ109 or its analogs
are selected by plating a large number of M. tuberculosis cells on agar containing the
compound.

e Genomic DNA Extraction: High-quality genomic DNA is extracted from the resistant mutants
and the parental wild-type strain.

 Library Preparation and Sequencing: DNA libraries are prepared and sequenced using a
high-throughput sequencing platform (e.g., lllumina).

» Bioinformatic Analysis: The sequencing reads are aligned to the M. tuberculosis reference
genome. Single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) that are
unique to the resistant mutants are identified.

o Target Gene ldentification: The identified mutations are mapped to specific genes, with a
focus on genes known to be involved in cell wall biosynthesis and drug transport, such as
mmpL3.

Conclusion

SQ109 represents a significant advancement in the field of tuberculosis drug development. Its
novel, multi-targeted mechanism of action, potent bactericidal activity against drug-resistant
strains, and favorable synergistic interactions with existing drugs make it a highly valuable
candidate for inclusion in future anti-TB regimens. The data presented in this technical guide
underscore the potential of SQ109 to contribute to shorter, more effective, and better-tolerated
treatments for tuberculosis, addressing a critical unmet medical need worldwide. Further
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clinical development and investigation into its full potential in various combination therapies are
warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. In Vitro Interactions between New Antitubercular Drug Candidates SQ109 and TMC207 -
PMC [pmc.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. journals.asm.org [journals.asm.org]

4. researchgate.net [researchgate.net]

To cite this document: BenchChem. [SQ109: A Novel Antitubercular Drug Candidate with a
Multi-Targeted Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1680416#sg109-as-a-novel-antitubercular-drug-
candidate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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